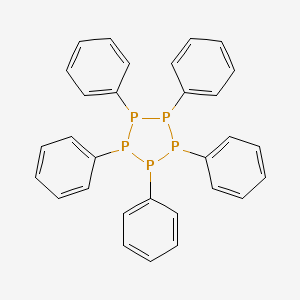
Pentaphenylcyclopentaphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentaphenylcyclopentaphosphane is an organophosphorus compound with the chemical formula ( \text{C}{30}\text{H}{25}\text{P}_5 ) It consists of a cyclopentane ring where each carbon atom is bonded to a phenyl group and a phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentaphenylcyclopentaphosphane can be synthesized through the reaction of diphenylphosphine chloride (( \text{PhPCl}2 )) with thermally activated zinc powder in tetrahydrofuran (THF). The reaction proceeds as follows: [ 5 \text{PhPCl}2 + 5 \text{Zn} \rightarrow \text{C}{30}\text{H}{25}\text{P}_5 + 5 \text{ZnCl}_2 ] This method provides a convenient and high-yield synthesis of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of readily available reagents such as diphenylphosphine chloride and zinc makes this process feasible for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Pentaphenylcyclopentaphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions with various metal halides to form metal-phosphorus complexes.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (( \text{H}_2\text{O}_2 )) can be used to oxidize this compound.
Substitution: Metal halides like copper(I) chloride (( \text{CuCl} )) are commonly used in substitution reactions.
Major Products Formed
Oxidation: The oxidation of this compound can yield compounds such as diphenylphosphine oxide (( \text{Ph}_2\text{P(O)H} )).
Substitution: Substitution reactions with metal halides can form complexes like tetranuclear copper(I) chloride complexes.
Aplicaciones Científicas De Investigación
Pentaphenylcyclopentaphosphane has several applications in scientific research:
Coordination Chemistry: It is used as a ligand in the formation of metal-phosphorus complexes, which are studied for their unique structural and electronic properties.
Materials Science:
Organophosphorus Chemistry: This compound serves as a building block for the synthesis of other organophosphorus compounds, contributing to advancements in this field.
Mecanismo De Acción
The mechanism of action of pentaphenylcyclopentaphosphane primarily involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. The phosphorus atoms in the compound can donate electron pairs to metal atoms, facilitating the formation of metal-phosphorus bonds. This coordination can influence the electronic properties of the metal centers, making the resulting complexes useful in various catalytic and electronic applications .
Comparación Con Compuestos Similares
Similar Compounds
Pentaphenylphosphorus: An organophosphorus compound with the formula ( \text{Ph}_5\text{P} ), where a central phosphorus atom is bonded to five phenyl groups.
Cyclophosphazenes: Compounds containing a ring of alternating phosphorus and nitrogen atoms, often used in materials science and coordination chemistry.
Uniqueness
Pentaphenylcyclopentaphosphane is unique due to its cyclopentane ring structure with phosphorus atoms, which allows it to form stable and versatile metal-phosphorus complexes. This structural feature distinguishes it from other organophosphorus compounds and cyclophosphazenes, providing unique opportunities for research and applications in coordination chemistry and materials science .
Propiedades
Fórmula molecular |
C30H25P5 |
|---|---|
Peso molecular |
540.4 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentakis-phenylpentaphospholane |
InChI |
InChI=1S/C30H25P5/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28/h1-25H |
Clave InChI |
ZWRMRAPCUFXCEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P2P(P(P(P2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


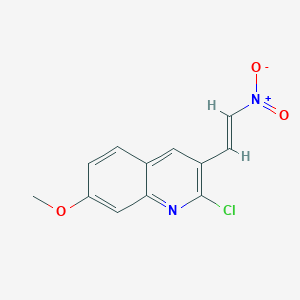

![Hexahydrofuro[3,2-b]furan-3,6-diyl dicarbonochloridate](/img/structure/B13707916.png)
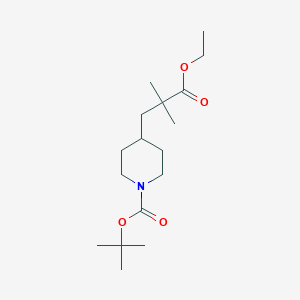
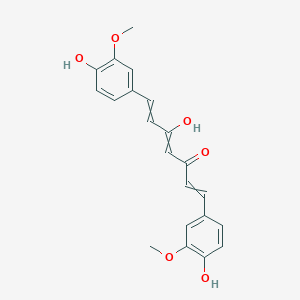
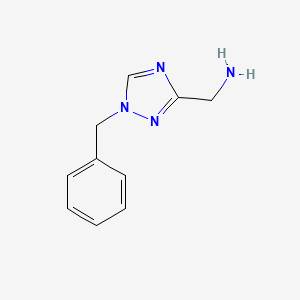

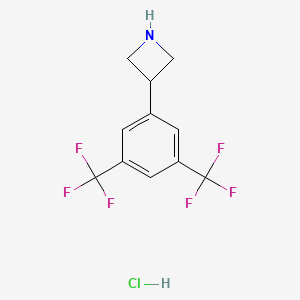
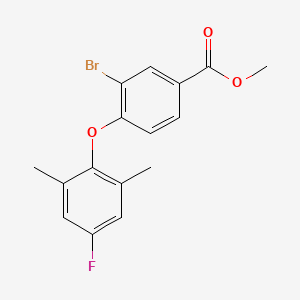
![1-Chloro-6-fluorodibenzo[b,d]furan](/img/structure/B13707976.png)
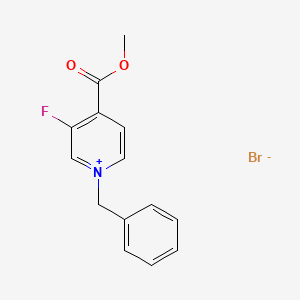

![(E)-2-[11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl]acetic Acid](/img/structure/B13707998.png)

